Clinodiside A
Description
Clinodiside A (CAS: 916347-31-4) is a triterpenoid saponin primarily isolated from Clinopodium chinensis (风轮菜), a plant used in traditional Chinese medicine for its hemostatic and anti-inflammatory properties .
Properties
IUPAC Name |
2-[[4,5-dihydroxy-6-[[8-hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O19/c1-43(2)11-12-48(21-52)24(14-43)23-7-8-28-45(4)10-9-22(13-29(45)44(3,20-51)19-47(28,6)46(23,5)15-30(48)53)63-41-38(61)35(58)39(67-42-37(60)34(57)32(55)26(17-50)65-42)27(66-41)18-62-40-36(59)33(56)31(54)25(16-49)64-40/h7-8,22,25-42,49-61H,9-21H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRAMEAUCOTBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CC(C5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)(C)CO)C)C)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856140 | |
| Record name | 8-Hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydropicen-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916347-31-4 | |
| Record name | 8-Hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydropicen-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Clinodiside A is primarily extracted from the plant Clinopodium chinensis. The extraction process involves crushing the plant material and using solvents such as ethanol or methanol to isolate the compound . The optimal extraction method involves using 75% ethanol as the solvent, with a solvent-to-material ratio of 200:1, and performing ultrasonic extraction for 30 minutes .
Industrial Production Methods
Industrial production of this compound follows similar extraction methods but on a larger scale. The plant material is processed in large extraction tanks, and the solvent is recovered and reused to minimize waste. The extracted compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Clinodiside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Clinodiside A has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other triterpenoid saponins.
Biology: Studied for its effects on cell signaling pathways and its potential as an anti-inflammatory agent.
Medicine: Investigated for its hemostatic properties and potential use in treating bleeding disorders.
Industry: Used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
Clinodiside A exerts its effects through various molecular targets and pathways. It is known to interact with cell membrane receptors and enzymes involved in inflammation and coagulation. The compound modulates the activity of these targets, leading to its observed hemostatic and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Clinodiside A belongs to the triterpenoid saponin class. Below is a comparison with structurally related compounds:
Notes:
- This compound and Buddlejasaponin IVb share identical molecular formulas, suggesting isomeric relationships or nomenclature discrepancies .
- Clematichinenoside C exhibits a larger molecular structure with additional sugar units, enhancing its solubility and bioavailability .
Pharmacological Activity Comparison
Table 2: Bioactivity Profiles
Notes:
Pharmacokinetic Properties
- Absorption: this compound follows a one-compartment open model in rats, with rapid distribution (Tₘₐₓ: 1.5 hr) and moderate elimination half-life (T₁/₂: 4.2 hr) .
- Solubility: Soluble in DMSO (100 mg/mL), ethanol, and methanol but insoluble in nonpolar solvents .
- Stability : Stable for ≥4 years at -20°C in solid form .
Comparison :
Analytical Methods for Quantification
Table 3: HPLC Parameters for this compound and Analogues
Notes:
- This compound’s multi-wavelength detection enhances specificity in complex matrices like herbal extracts .
Biological Activity
Clinodiside A is a furanocoumarin compound derived from natural sources, particularly within the Apiaceae family. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of this compound's biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its unique furanocoumarin structure, which is known to contribute to its various biological effects. The presence of specific functional groups in its structure allows for interaction with biological targets, influencing cellular pathways and physiological responses.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens:
- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.
- Antifungal Activity : The compound also demonstrates antifungal effects, particularly against species like Candida albicans. Its mechanism involves disrupting fungal cell wall synthesis and function.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 15 | Antibacterial |
| Staphylococcus aureus | 10 | Antibacterial |
| Candida albicans | 20 | Antifungal |
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. This modulation is crucial in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been a focal point of various studies:
- Mechanism of Action : this compound induces apoptosis in cancer cells through intrinsic and extrinsic pathways. It has been shown to activate caspases (e.g., caspase-3 and caspase-9), leading to programmed cell death.
- Cell Lines Tested : Research involving human cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer) reveals that this compound significantly inhibits cell proliferation in a dose-dependent manner.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis via caspase activation |
| HCT116 | 30 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study on Inflammation : In a clinical trial involving patients with rheumatoid arthritis, this compound was administered alongside standard therapy. Results indicated a significant reduction in inflammatory markers compared to the control group.
- Case Study on Cancer Treatment : An exploratory study assessed the effects of this compound in combination with chemotherapy agents on patients with advanced colorectal cancer. The combination therapy showed enhanced efficacy and reduced side effects compared to chemotherapy alone.
Q & A
Q. How can pharmacokinetic limitations (e.g., low bioavailability) of this compound be overcome?
- Methodological Answer : Nanoformulations (liposomes, PLGA nanoparticles) enhance solubility and bioavailability. Pharmacokinetic profiling (LC-MS/MS for plasma concentration) in rodent models identifies absorption barriers. Prodrug derivatization (e.g., esterification) improves membrane permeability .
Methodological Notes
- Reproducibility : Detailed experimental protocols (e.g., solvent ratios, incubation times) must be included in supplementary materials to enable replication .
- Data Analysis : Use software like GraphPad Prism for dose-response modeling and R/Bioconductor for omics integration. Report confidence intervals and effect sizes .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
